N-(3-Cyclopropoxy-2-iodophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(3-Cyclopropoxy-2-iodophenyl)methanesulfonamide involves several steps. One common method includes the reaction of 3-iodophenol with cyclopropyl bromide in the presence of a base to form 3-cyclopropoxy-2-iodophenol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
N-(3-Cyclopropoxy-2-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Cyclopropoxy-2-iodophenyl)methanesulfonamide has several scientific research applications:
Biology: The compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-2-iodophenyl)methanesulfonamide involves its interaction with molecular targets through various pathways. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with boron reagents, and finally reductive elimination to form the desired product . The specific molecular targets and pathways depend on the context of its use in research and development.
Comparison with Similar Compounds
N-(3-Cyclopropoxy-2-iodophenyl)methanesulfonamide can be compared with similar compounds such as:
N-(3-Iodophenyl)methanesulfonamide: This compound lacks the cyclopropoxy group and has different reactivity and applications.
N-(2-Cyclopropoxy-3-iodophenyl)methanesulfonamide: This is a positional isomer with similar properties but different reactivity due to the position of the cyclopropoxy group.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields of research.
Properties
Molecular Formula |
C10H12INO3S |
---|---|
Molecular Weight |
353.18 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-2-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12INO3S/c1-16(13,14)12-8-3-2-4-9(10(8)11)15-7-5-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
RCENFWVYXLAYCI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.